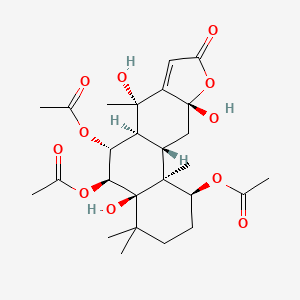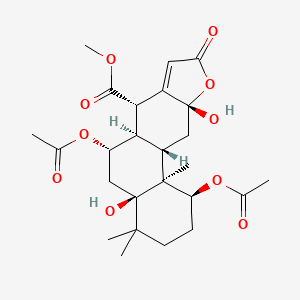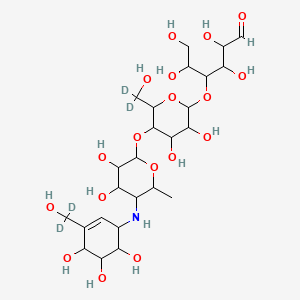
5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex organic compounds like "5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane" involve intricate synthesis processes and detailed analysis of their molecular structure, chemical properties, and reactions. These compounds often serve as key intermediates in the synthesis of specialized molecules with potential applications in various fields, including material science, pharmaceuticals, and organic electronics.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multi-step reactions that carefully introduce functional groups to the parent skeleton. A similar process is outlined in the synthesis of 3β-benzoyloxy-14α, 15α-epoxy-5α-cholest-7-ene, a molecule that, like our compound of interest, contains multiple oxygenated functional groups and a benzoyloxy moiety (Parish, Spike, & Schroepfer, 1977).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their reactivity and properties. X-ray crystallography often reveals fascinating details about their conformation. For example, the structure of related compounds like 2,6‐Dialkoxy‐9,10‐bis(1,3‐dithiol-2-ylidene)-9,10-dihydroanthracene derivatives shows unique saddle-like conformations (Bryce, Finn, Batsanov, Kataky, Howard, & Lyubchik, 2000).
Chemical Reactions and Properties
Chemical reactions of complex molecules can exhibit unique selectivity and reactivity. For instance, the reactivity of a molecule with amines can lead to various products, influenced by the basicity and steric effects of the amines involved. This principle is demonstrated in the reactivity studies of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones (Hua, Tamura, Huang, Stephany, Helfrich, Perchellet, Sperfslage, Perchellet, Jiang, Kyle, & Chiang, 2002).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity of organic molecules are influenced by their molecular structure. For instance, modifications in the structure can enhance certain physical properties, like thermal stability, as seen in studies of N, N, N, N'-Tetra(benzoyl) ethylene diamine tetraacetic acid dihydrazide (Cai, 2012).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with metals or organic substrates, is essential for predicting the behavior of complex molecules in synthetic pathways and their potential applications. The synthesis and properties of molecules like 3-benzoyloxy-7a-15-dichloro-5a-cholest-8(14)-ene provide insights into the effects of chlorination and benzoylation on steroidal compounds, relevant for the design of molecules with desired reactivity and function (Parish, Tsuda, & Schroepferjr, 1979).
Aplicaciones Científicas De Investigación
Anti-MDR Effects in Cancer Cells
Euphoportlandols A and B, structurally related to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane, have been studied for their potential to inhibit multidrug resistance in cancer cells. These compounds, derived from Euphorbia portlandica, act as inhibitors of P-glycoprotein activity, a significant mechanism in cancer drug resistance (Madureira et al., 2006).
Tyrosinase Inhibitory Activities
Related compounds, such as sesquiterpenes induced by CuCl2 stress in marine-derived fungi, exhibit tyrosinase inhibitory activities. This is relevant for applications in skin depigmentation and the treatment of hyperpigmentation disorders (Wu et al., 2013).
Synthesis of Steroids and Sterols
Compounds like 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane have been used in the chemical synthesis of sterols. These compounds serve as intermediates in synthesizing various sterols with specific oxygen functions, particularly at carbon atoms 7 and 15, which are valuable in biochemical and pharmaceutical research (Parish et al., 1988).
Antimicrobial Evaluation
Derivatives of benzoyl ester compounds have been evaluated for their antimicrobial properties. Studies on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones show promising antibacterial and antifungal activities (Elgemeie et al., 2017).
In Vivo Anti-Inflammatory Activities
Benzoyl ester clerodane diterpenoids, similar in structure to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane, have been isolated from plants like Dodonaea polyandra. These compounds demonstrate significant in vivo anti-inflammatory activities, offering potential applications in developing anti-inflammatory drugs (Simpson et al., 2011).
Safety and Hazards
The safety data sheet for TAD suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "acetic anhydride", "benzoyl chloride", "3,4-dihydroxy-5-methoxy-1-methylhexane" ], "Reaction": [ "Step 1: Acetylation of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid", "Step 2: Benzoylation of 3,4-dihydroxy-5-methoxy-1-methylhexane with benzoyl chloride to form 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane", "Step 3: Esterification of 4-acetoxybenzoic acid with 3-benzoyloxy-4-hydroxy-5-methoxy-1-methylhexane using DCC as a coupling agent to form 5-acetoxy-8,9-dibenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 4: Hydrolysis of the acetyl groups using sodium hydroxide to form 5,8,9-tribenzoyloxy-3-hydroxy-10,15-dimethoxy-1-methylhexadecane", "Step 5: Acetylation of the hydroxyl groups with acetic anhydride to form 5,8,9,14-tetraacetoxy-3-benzoyloxy-10,15-dimethoxy-1-methylhexadecane", "Step 6: Deprotection of the benzoyl groups using sodium methoxide to form the final product, 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane" ] } | |
Número CAS |
219916-77-5 |
Fórmula molecular |
C35H46O12 |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid](/img/structure/B1150829.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B1150834.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1150838.png)
![[8-Propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150840.png)
